molecular formula C15H13NO2S B10845137 6,7-Dimethoxy-3-thiophen-2-yl-quinoline

6,7-Dimethoxy-3-thiophen-2-yl-quinoline

Cat. No.: B10845137
M. Wt: 271.3 g/mol
InChI Key: DWCZKFGISHBMCE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-thiophen-2-yl-quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing heterocycle. The combination of these two structures imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline typically involves the construction of the quinoline ring followed by the introduction of the thiophene moiety. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-3-thiophen-2-yl-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which may exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxy-3-thiophen-2-yl-quinoline stands out due to its specific combination of the quinoline and thiophene rings, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

6,7-dimethoxy-3-thiophen-2-ylquinoline

InChI

InChI=1S/C15H13NO2S/c1-17-13-7-10-6-11(15-4-3-5-19-15)9-16-12(10)8-14(13)18-2/h3-9H,1-2H3

InChI Key

DWCZKFGISHBMCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=CS3

Origin of Product

United States

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